4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid
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Overview
Description
4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the difluoromethylation of a trifluorobenzoic acid precursor using difluoromethylating agents such as ClCF₂H. This reaction is often catalyzed by transition metals like palladium or copper under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution can occur at the aromatic ring, facilitated by the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Difluoromethylating Agents: ClCF₂H, difluorocarbene reagents.
Catalysts: Palladium, copper, and other transition metals.
Solvents: Commonly used solvents include dichloromethane, acetonitrile, and toluene.
Major Products Formed:
Substituted Aromatics: Products with various functional groups attached to the aromatic ring.
Alcohols and Esters: Reduction and esterification products of the carboxylic acid group.
Scientific Research Applications
4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylbenzoic Acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylphenyl Sulfide: Contains a sulfur atom instead of a carboxylic acid group, leading to variations in biological activity and applications
Uniqueness: 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,5-trifluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-2(8(14)15)5(10)6(11)4(3)7(12)13/h1,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIIPDLJLDWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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